molecular formula C24H19N5O B2408502 2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile CAS No. 478248-03-2

2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile

Cat. No. B2408502
CAS RN: 478248-03-2
M. Wt: 393.45
InChI Key: KOVDFXATUGIHEA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the amino group, and the attachment of the phenoxy and tert-butyl groups. The exact methods would depend on the specific reactions used .


Molecular Structure Analysis

The presence of the pyridine ring, a planar and aromatic structure, could contribute to the compound’s stability. The electron-withdrawing nature of the nitrogen atom in the ring could influence the compound’s reactivity .


Chemical Reactions Analysis

The amino group is a common site of reactivity in many compounds, and could undergo reactions such as acylation or alkylation. The pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The compound’s properties would be influenced by its structure. For example, the presence of the polar amino group and the aromatic pyridine and phenoxy groups could impact its solubility, while the bulky tert-butyl group could influence its melting and boiling points .

Scientific Research Applications

Synthesis and Catalytic Activities

  • The compound has been explored for its catalytic activities. For instance, similar compounds with tert-butyl groups have been used in the synthesis of oxo molybdenum(VI) complexes, demonstrating catalytic potential in oxotransfer reactions like epoxidation and sulfoxidation (Hossain et al., 2017).

Ligand Design and Metal Complexes

  • Ligands related to 2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile are instrumental in forming metal complexes. For example, Schiff bases with tert-butyl groups have been used to create zinc complexes, which exhibit unique spin interactions and potential in fields like magnetic materials (Orio et al., 2010).

Pharmacological Applications

  • Structurally related 2-aminopyrimidines have shown promise in pharmacology, particularly as ligands for histamine H4 receptors. These compounds, sharing the tert-butyl group, have been effective in treating inflammation and pain (Altenbach et al., 2008).

Polymer Science

  • In the field of polymer science, compounds with tert-butyl and related structures have been used to synthesize novel fluorinated polyimides. These polymers exhibit unique properties like light color and organosolubility, making them suitable for advanced material applications (Yang et al., 2006).

Chemical Synthesis

  • The compound is relevant in the synthesis of other important chemical groups. For instance, 2-Amino-4H-pyrans, containing tert-butyl groups, are synthesized for their diverse applications, including biological activity (Zonouzi et al., 2006).

Molecular Structure and Bonding

  • Research into molybdenum(VI) complexes of related biphenyl-bridged bis(amidophenoxides) reveals insights into metal-ligand and metal-amidophenoxide π bonding. This research contributes to understanding complex molecular structures and interactions (Kopec et al., 2012).

Safety and Hazards

As with any chemical compound, handling “2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile” would require appropriate safety precautions. Without specific information, it’s hard to comment on its toxicity or environmental impact .

Future Directions

The study and application of “2-Amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile” would depend on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-amino-6-[4-(4-tert-butylphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O/c1-24(2,3)16-6-10-18(11-7-16)30-17-8-4-15(5-9-17)22-20(13-26)19(12-25)21(14-27)23(28)29-22/h4-11H,1-3H3,(H2,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVDFXATUGIHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=C(C(=C3C#N)C#N)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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